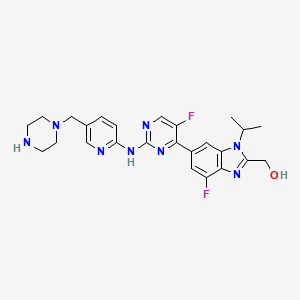

Abemaciclib metabolite M18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H28F2N8O |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

[4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)-2-pyridinyl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol |

InChI |

InChI=1S/C25H28F2N8O/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33) |

InChI Key |

YQMRQLBCUBZXEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Characterization of Abemaciclib's Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a crucial therapeutic agent in the treatment of certain types of breast cancer. Its efficacy is not solely attributed to the parent drug but also to a concert of active metabolites that contribute significantly to its overall clinical activity. This technical guide provides an in-depth exploration of the discovery, characterization, and quantification of these key metabolites, offering valuable insights for researchers and professionals in the field of drug development.

Identification and In Vitro Activity of Active Metabolites

Abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of several metabolites, with three demonstrating pharmacological activity comparable to the parent compound. These active metabolites are:

-

N-desethylabemaciclib (M2)

-

Hydroxyabemaciclib (M20)

-

Hydroxy-N-desethylabemaciclib (M18)

These metabolites have been shown to be equipotent to abemaciclib in their ability to inhibit CDK4 and CDK6.[1] Their contribution to the clinical efficacy of abemaciclib is substantial, given their significant circulation in plasma.[2]

Table 1: In Vitro Inhibitory Activity of Abemaciclib and its Active Metabolites

| Compound | Target | IC50 (nM) |

| Abemaciclib | CDK4/cyclin D1 | 2 |

| CDK6/cyclin D1 | 10 | |

| M2 (N-desethylabemaciclib) | CDK4 | Data not available |

| CDK6 | Data not available | |

| M18 (Hydroxy-N-desethylabemaciclib) | CDK4 | Data not available |

| CDK6 | Data not available | |

| M20 (Hydroxyabemaciclib) | CDK4 | Data not available |

| CDK6 | Data not available |

Note: While sources state equipotency, specific IC50 values for metabolites against cyclin-D complexes were not consistently available in the searched literature. The provided values for Abemaciclib are for the CDK4/cyclin D1 and CDK6/cyclin D1 complexes. It is reported that M2, M18, and M20 have similar potency.

Pharmacokinetics of Abemaciclib and its Active Metabolites

The active metabolites of abemaciclib are present in human plasma at significant concentrations, contributing to the overall exposure and therapeutic effect.

Table 2: Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites in Human Plasma

| Analyte | Relative Exposure (AUC as % of total circulating analytes) |

| Abemaciclib | ~34% |

| M2 (N-desethylabemaciclib) | ~13% |

| M18 (Hydroxy-N-desethylabemaciclib) | ~5% |

| M20 (Hydroxyabemaciclib) | ~26% |

Data compiled from multiple sources indicating the relative contribution of each analyte to the total drug-related exposure in plasma.[2]

Experimental Protocols

Quantification of Abemaciclib and its Active Metabolites in Human Plasma by LC-MS/MS

This section details a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of abemaciclib and its active metabolites (M2, M18, and M20) in human plasma.[3][4][5]

3.1.1. Sample Preparation

-

To 50 µL of human plasma, add an internal standard solution containing stable isotope-labeled analogues of abemaciclib, M2, M18, and M20.

-

Perform protein precipitation by adding 450 µL of methanol.

-

Vortex the samples for 10 seconds and allow them to stand for 10 minutes at room temperature to ensure complete protein precipitation.

-

Centrifuge the samples at 17,110 x g for 10 minutes at 4°C.

-

Transfer the supernatant for LC-MS/MS analysis.

3.1.2. Liquid Chromatography

-

Column: A reversed-phase C18 column (e.g., XBridge BEH C18, 2.5 µm, 3.0 × 75 mm).

-

Mobile Phase A: Pyrrolidine-pyrrolidinium formate (0.005:0.005 mol/L) buffer (pH 11.3) in water.[4]

-

Mobile Phase B: Methanol.[4]

-

Gradient Elution: A suitable gradient program is employed to achieve optimal separation of the analytes.

-

Flow Rate: A typical flow rate is between 0.25 and 0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 50°C.

3.1.3. Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (m/z):

-

Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

In Vitro CDK4/Cyclin D1 and CDK6/Cyclin D3 Kinase Inhibition Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of abemaciclib and its metabolites against CDK4/cyclin D1 and CDK6/cyclin D3, based on commercially available kinase assay kits.[6][7][8]

3.2.1. Materials

-

Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes.

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[6]

-

Substrate (e.g., Retinoblastoma protein, Rb).

-

ATP.

-

Test compounds (Abemaciclib and its metabolites) at various concentrations.

-

Detection reagent (e.g., Kinase-Glo® MAX, which measures ATP consumption).

-

96-well or 384-well plates.

-

Plate reader capable of measuring luminescence.

3.2.2. Procedure

-

Prepare serial dilutions of the test compounds (abemaciclib and its metabolites) in the kinase assay buffer.

-

In a multi-well plate, add the kinase assay buffer, the respective enzyme (CDK4/cyclin D1 or CDK6/cyclin D3), and the substrate.

-

Add the serially diluted test compounds to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified period (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Metabolic Pathway of Abemaciclib

Caption: Metabolic conversion of Abemaciclib to its active metabolites.

Experimental Workflow for Metabolite Quantification

Caption: Workflow for quantifying Abemaciclib metabolites in plasma.

CDK4/6 Signaling Pathway Inhibition

Caption: Inhibition of the CDK4/6-Rb pathway by Abemaciclib.

Conclusion

The clinical activity of abemaciclib is a composite of the parent drug and its major active metabolites: M2, M18, and M20. These metabolites are formed via CYP3A4-mediated metabolism and exhibit equipotent inhibition of CDK4 and CDK6. Understanding the formation, activity, and pharmacokinetic properties of these metabolites is paramount for a comprehensive assessment of abemaciclib's therapeutic profile and for the rational design of combination therapies and future drug development efforts. The detailed experimental protocols provided herein serve as a valuable resource for researchers engaged in the preclinical and clinical investigation of abemaciclib and other CDK4/6 inhibitors.

References

- 1. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physiologically Based Pharmacokinetic Model of Plasma and Intracranial Pharmacokinetics and CDK4/6 Occupancy of Abemaciclib to Optimizing Dosing Regimen for Brain Metastatic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. promega.com [promega.com]

- 8. bpsbioscience.com [bpsbioscience.com]

In Vivo Formation of Abemaciclib Metabolite M18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of Abemaciclib metabolite M18, a significant active metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. This document details the metabolic pathways, key enzymes, and experimental methodologies used to characterize this process, presenting quantitative data in a structured format for ease of comparison.

Introduction

Abemaciclib is an oral medication approved for the treatment of certain types of breast cancer. In humans, it undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several active metabolites. Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are of particular interest due to their comparable potency to the parent drug and their significant presence in systemic circulation. Understanding the formation of M18 is crucial for a complete characterization of Abemaciclib's pharmacokinetic and pharmacodynamic profile.

Metabolic Pathway of M18 Formation

The in vivo formation of M18 is a multi-step process exclusively catalyzed by CYP3A4. Abemaciclib is first metabolized to two primary active metabolites: M2 and M20. Subsequently, either of these primary metabolites can be further metabolized by CYP3A4 to form the secondary metabolite, M18.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data related to Abemaciclib and its active metabolites, including M18, in humans.

Table 1: Plasma Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites in Healthy Subjects

| Analyte | Mean t1/2 (hours) |

| Abemaciclib | 29.0 |

| M2 | 104.0 |

| M18 | 55.9 |

| M20 | 43.1 |

Table 2: Relative Plasma Exposure of Abemaciclib and its Major Metabolites

| Analyte | Relative Plasma Exposure (%) |

| Abemaciclib | 34% |

| M20 | 26% |

| M2 | 13% |

| M18 | 5% |

Table 3: In Vitro Potency (IC50) for Inhibition of CDK4 and CDK6

| Compound | CDK4/cyclin D1 IC50 (nmol/L) |

| Abemaciclib | 1.57 ± 0.6 |

| M2 | 1.24 ± 0.4 |

| M18 | 1.46 ± 0.2 |

| M20 | 1.54 ± 0.2 |

Table 4: Bioanalytical Method Validation Parameters for M18 in Human Plasma

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |

| Upper Limit of Quantification (ULOQ) | 120 ng/mL |

| Linearity Range | 0.2 - 120 ng/mL |

Experimental Protocols

The characterization of M18 formation has been accomplished through a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and enzymes involved in the formation of M18.

Methodology:

-

Incubation with Liver Microsomes:

-

Human and rat liver microsomes are used as the primary in vitro system.

-

Incubations are performed containing pooled liver microsomes, Abemaciclib (or its primary metabolites M2 and M20 as substrates), and an NADPH-regenerating system in a phosphate buffer.

-

The reaction is initiated by the addition of the substrate and incubated at 37°C.

-

The reaction is terminated at various time points by the addition of a cold organic solvent, such as acetonitrile.

-

-

Sample Analysis:

-

Following termination, the samples are centrifuged to precipitate proteins.

-

The supernatant is collected, and an internal standard is added.

-

The samples are then analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify and quantify the metabolites formed.

-

In Vivo Pharmacokinetic Studies in Humans

Objective: To quantify the plasma concentrations and determine the pharmacokinetic parameters of Abemaciclib and its metabolites, including M18, in humans.

Methodology:

-

Study Design:

-

Healthy subjects or patients with cancer are administered a single oral dose of Abemaciclib.

-

In some studies, radiolabeled [¹⁴C]-Abemaciclib is used to trace all drug-related material.

-

-

Blood Sampling:

-

Serial blood samples are collected at predefined time points post-dose.

-

Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

-

Bioanalytical Method:

-

Sample Preparation: Plasma samples are thawed, and proteins are precipitated using a solvent like acetonitrile. An internal standard is added prior to precipitation. The mixture is vortexed and centrifuged. The supernatant is then diluted and filtered.

-

Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system with a C18 column is used for the separation of Abemaciclib and its metabolites. A gradient elution with mobile phases such as ammonium bicarbonate in water and methanol is typically employed.

-

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. Specific selected reaction monitoring (SRM) transitions are used for the quantification of each analyte and its corresponding stable isotope-labeled internal standard.

-

-

Data Analysis:

-

Pharmacokinetic parameters such as AUC (area under the concentration-time curve), Cmax (maximum concentration), and t1/2 (half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.

-

Conclusion

The in vivo formation of this compound is a well-characterized process mediated by CYP3A4, proceeding through the primary active metabolites M2 and M20. Although M18 is present at lower concentrations in plasma compared to the parent drug and other major metabolites, its pharmacological activity, which is comparable to that of Abemaciclib, underscores its potential contribution to the overall clinical efficacy and safety profile of Abemaciclib. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals involved in the development and clinical application of Abemaciclib and other kinase inhibitors.

Abemaciclib M18: A Core Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Abemaciclib M18, a significant active metabolite of the cyclin-dependent kinase (CDK) 4/6 inhibitor, Abemaciclib. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug development and discovery.

Chemical Structure and Properties

Abemaciclib M18, also known as hydroxy-N-desethylabemaciclib, is a primary active metabolite of Abemaciclib. Its chemical structure is characterized by the hydroxylation and N-deethylation of the parent compound.

Chemical Structure:

-

IUPAC Name: [4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol[1]

-

SMILES: FC(C=N1)=C(C2=CC(N(C(C)C)C(CO)=N3)=C3C(F)=C2)N=C1NC4=NC=C(C=C4)CN5CCNCC5[2]

The key physicochemical properties of Abemaciclib M18 are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₈F₂N₈O | [1] |

| Molecular Weight | 494.54 g/mol | |

| pKa | Data not available | |

| logP | Data not available | |

| Water Solubility | Soluble | [3] |

| DMSO Solubility | ≥ 125 mg/mL (235.4 mM) | [4][5] |

Metabolic Pathway of Abemaciclib to M18

Abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of several metabolites, with M18 being one of the three major active metabolites, alongside M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib). M18 is formed from either M2 or M20 through further CYP3A4-mediated oxidation. These active metabolites are pharmacologically equipotent to the parent drug, Abemaciclib.[6]

The following diagram illustrates the metabolic conversion of Abemaciclib to its active metabolite M18.

Biological Activity and Signaling Pathway

Similar to its parent compound, Abemaciclib M18 is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). These kinases are crucial regulators of the cell cycle, and their inhibition by Abemaciclib M18 leads to cell cycle arrest at the G1/S transition, thereby inhibiting tumor cell proliferation.

The inhibitory activity of Abemaciclib M18 against CDK4 and CDK6 is comparable to that of Abemaciclib, as demonstrated by their respective half-maximal inhibitory concentrations (IC50).

| Target | Abemaciclib IC50 (nM) | Abemaciclib M18 IC50 (nM) |

| CDK4/cyclin D1 | 2 | ~2-5 |

| CDK6/cyclin D3 | 10 | ~10-15 |

The CDK4/6 signaling pathway plays a pivotal role in cell cycle progression. The binding of D-type cyclins to CDK4 and CDK6 forms an active complex that phosphorylates the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Abemaciclib and its active metabolite M18 inhibit this phosphorylation step, thereby maintaining Rb in its active, hypophosphorylated state and preventing cell cycle progression.

The diagram below illustrates the mechanism of action of Abemaciclib M18 within the CDK4/6 signaling pathway.

Experimental Protocols

Quantification of Abemaciclib M18 in Human Plasma by UHPLC-MS/MS

This section provides a detailed methodology for the simultaneous quantification of Abemaciclib and its active metabolite M18 in human plasma using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).

4.1.1. Materials and Reagents

-

Abemaciclib and Abemaciclib M18 reference standards

-

Internal standard (e.g., deuterated Abemaciclib)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (K2-EDTA)

4.1.2. Sample Preparation (Protein Precipitation)

-

Thaw human plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

4.1.3. UHPLC-MS/MS Conditions

-

UHPLC System: Agilent 1290 Infinity II or equivalent

-

Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Abemaciclib: Precursor ion > Product ion (specific m/z values to be optimized)

-

Abemaciclib M18: Precursor ion > Product ion (specific m/z values to be optimized)

-

Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized)

-

The following diagram outlines the experimental workflow for the quantification of Abemaciclib M18.

References

- 1. Abemaciclib metabolite M18 hydrochloride | C25H29ClF2N8O | CID 145925653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Dihydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. This compound hydrochloride - CD Bioparticles [cd-bioparticles.net]

- 5. glpbio.com [glpbio.com]

- 6. go.drugbank.com [go.drugbank.com]

The Pharmacological Profile of Hydroxy-N-desethylabemaciclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of hydroxy-N-desethylabemaciclib (M18), a major active metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, abemaciclib. This document details its mechanism of action, pharmacokinetic properties, and preclinical activity, supported by experimental methodologies and pathway visualizations.

Introduction

Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6, kinases that play a critical role in the regulation of the cell cycle. It is approved for the treatment of certain types of breast cancer. Following oral administration, abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolism results in the formation of several active metabolites, including N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[1][2][3][4] These metabolites are present in significant concentrations in human plasma and are considered to be equipotent to the parent drug, abemaciclib, thereby contributing substantially to its overall clinical efficacy.[2][5] This guide focuses specifically on the pharmacological characteristics of hydroxy-N-desethylabemaciclib (M18).

Mechanism of Action

Like its parent compound, hydroxy-N-desethylabemaciclib exerts its anti-tumor effect by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a key regulator of the G1-S phase transition of the cell cycle.

Core Mechanism:

-

Inhibition of CDK4 and CDK6: Hydroxy-N-desethylabemaciclib is a potent inhibitor of CDK4 and CDK6. While specific IC50 values for M18 are not widely published, it is reported to be equipotent to abemaciclib.[2][5] For reference, abemaciclib inhibits CDK4 and CDK6 with IC50 values in the low nanomolar range.[1]

-

Prevention of Rb Phosphorylation: In the G1 phase of the cell cycle, the formation of cyclin D-CDK4/6 complexes leads to the phosphorylation of the retinoblastoma tumor suppressor protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor.

-

Cell Cycle Arrest: By inhibiting CDK4 and CDK6, hydroxy-N-desethylabemaciclib prevents the phosphorylation of Rb. Hypophosphorylated Rb remains bound to E2F, thereby repressing the transcription of genes required for entry into the S phase. This leads to a G1 cell cycle arrest and ultimately inhibits tumor cell proliferation.[6][7]

Below is a diagram illustrating the CDK4/6 signaling pathway and the mechanism of action of hydroxy-N-desethylabemaciclib.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for hydroxy-N-desethylabemaciclib and its parent compound, abemaciclib.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | Assay Type | IC50 (nM) | Notes |

| Abemaciclib | CDK4/Cyclin D1 | Biochemical | 2 | Parent compound for reference.[1] |

| CDK6/Cyclin D1 | Biochemical | 10 | Parent compound for reference.[8] | |

| Hydroxy-N-desethylabemaciclib (M18) | CDK4/CDK6 | Biochemical | Equipotent to Abemaciclib | Reported to have similar potency to the parent drug.[2][5] |

Table 2: Pharmacokinetic Parameters

| Parameter | Hydroxy-N-desethylabemaciclib (M18) | Abemaciclib |

| Plasma Protein Binding | ~96.8% | ~96.3% |

| AUC (% of total circulating analytes) | ~13% | ~25-34% (as parent drug) |

| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 |

| Elimination | Primarily in feces as metabolites | Primarily in feces (81%) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of hydroxy-N-desethylabemaciclib.

Radiometric Protein Kinase Assay for CDK4/6 Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against CDK4 and CDK6 kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

-

Retinoblastoma (Rb) protein or a peptide substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)

-

Test compound (Hydroxy-N-desethylabemaciclib) dissolved in DMSO

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a reaction plate, add the kinase, substrate, and kinase reaction buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

-

Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTS-based)

This protocol describes a colorimetric method to assess the effect of a test compound on cell proliferation.

Principle: The MTS assay is based on the reduction of a tetrazolium salt (MTS) by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (Hydroxy-N-desethylabemaciclib)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) using non-linear regression analysis.[9]

Cell Cycle Analysis by Flow Cytometry

This protocol details a method for analyzing the distribution of cells in different phases of the cell cycle after treatment with a test compound.

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the DNA content of each cell can be measured using a flow cytometer. This allows for the quantification of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

Test compound (Hydroxy-N-desethylabemaciclib)

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol (for fixation)

-

PI staining solution (containing propidium iodide and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.[10]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution. The RNase A is included to degrade RNA and prevent its staining by PI.[10]

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Summary and Conclusion

Hydroxy-N-desethylabemaciclib (M18) is a major, pharmacologically active metabolite of abemaciclib. It exhibits a pharmacological profile that is qualitatively and quantitatively similar to its parent compound. As a potent inhibitor of CDK4 and CDK6, it contributes significantly to the therapeutic efficacy of abemaciclib by inducing G1 cell cycle arrest in tumor cells. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other active metabolites in drug development. A thorough understanding of the pharmacological properties of major metabolites is crucial for a complete picture of a drug's clinical activity and for optimizing its therapeutic use.

References

- 1. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS: in vitro metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro therapeutic effects of abemaciclib on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

The Core Mechanism of Abemaciclib's Active Metabolite, M18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal regulators of the cell cycle.[1] Upon administration, Abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several active metabolites.[2][3] Among these, M18 (hydroxy-N-desethylabemaciclib), alongside M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib), significantly contributes to the overall clinical efficacy of the parent drug.[4][5] This technical guide provides an in-depth examination of the mechanism of action of metabolite M18, focusing on its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Mechanism of Action: Inhibition of the CDK4/6-Rb Pathway

The primary mechanism of action for M18, mirroring that of Abemaciclib, is the competitive inhibition of the adenosine triphosphate (ATP) binding pocket of CDK4 and CDK6.[6] These kinases, when complexed with their regulatory partner Cyclin D, phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[1] Phosphorylation of Rb releases its inhibitory grip on the E2F family of transcription factors, allowing for the expression of genes required for the transition from the G1 to the S phase of the cell cycle, and ultimately, cell division.[7]

By inhibiting CDK4 and CDK6, M18 prevents the hyperphosphorylation of Rb, maintaining it in its active, hypophosphorylated state.[6] This leads to the continued sequestration of E2F transcription factors, effectively inducing a G1 cell cycle arrest and suppressing tumor cell proliferation.[1][6]

Quantitative Analysis of Kinase Inhibition and Cellular Potency

The inhibitory potency of M18 against CDK4 and CDK6 has been quantified through in vitro biochemical assays. These studies demonstrate that M18 is a potent inhibitor of both kinases, with potency comparable to the parent drug, Abemaciclib. The major human metabolites of Abemaciclib, including M2, M18, and M20, exhibit IC50 values for CDK4 and CDK6 inhibition in the low nanomolar range, nearly equivalent to Abemaciclib.[6][8] While M2 and M20 show potencies nearly identical to Abemaciclib in cellular assays, M18's potency is approximately 3- to 20-fold lower, depending on the specific cancer cell line and endpoint measured.[6][8]

| Compound | Target Kinase | IC50 (nM) |

| Abemaciclib | CDK4 | ~1-3 |

| CDK6 | ~1-3 | |

| Metabolite M2 | CDK4 | ~1-3 |

| CDK6 | ~1-3 | |

| Metabolite M18 | CDK4 | ~1-3 |

| CDK6 | ~1-3 | |

| Metabolite M20 | CDK4 | ~1-3 |

| CDK6 | ~1-3 |

Table 1: Comparative in vitro inhibitory potency (IC50) of Abemaciclib and its active metabolites against CDK4 and CDK6. Data compiled from publicly available conference abstracts and research articles.[6][8]

The cellular effects of M18, consistent with its biochemical activity, involve the inhibition of cell growth and cell cycle progression in a concentration-dependent manner.[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approaches used to characterize M18, the following diagrams have been generated using the DOT language.

References

- 1. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]

- 5. Phosphorylation of the RB C-terminus regulates condensin II release from chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Central Role of CYP3A4 in the Bioactivation of Abemaciclib to its Active Metabolite M18

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its clinical efficacy is not solely attributed to the parent drug but also to a profile of active metabolites. This technical guide delves into the critical role of the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolic cascade that leads to the formation of one such key active metabolite, M18 (hydroxy-N-desethylabemaciclib). Through a comprehensive review of in vitro and in vivo data, this document elucidates the metabolic pathways, presents quantitative pharmacokinetic data, and provides detailed experimental methodologies for the investigation of Abemaciclib's metabolism, with a specific focus on the CYP3A4-mediated generation of M18.

Introduction

The metabolism of xenobiotics, particularly therapeutic agents, is a pivotal factor influencing their pharmacokinetics, efficacy, and safety. Abemaciclib undergoes extensive hepatic metabolism, a process predominantly mediated by the cytochrome P450 (CYP) enzyme system.[1][2] Among the various CYP isoforms, CYP3A4 has been identified as the principal enzyme responsible for the biotransformation of Abemaciclib and the subsequent formation of its major circulating active metabolites.[1][3][4][5][6]

This guide focuses on the formation of M18, a hydroxylated and N-desethylated derivative of Abemaciclib. M18, along with other metabolites like M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib), exhibits potent inhibitory activity against CDK4 and CDK6, contributing significantly to the overall clinical activity of Abemaciclib.[7][8] Understanding the precise role of CYP3A4 in the formation of M18 is crucial for predicting drug-drug interactions, managing patient variability in drug response, and optimizing therapeutic strategies.

Metabolic Pathway of M18 Formation

The biotransformation of Abemaciclib to M18 is a multi-step process, with CYP3A4 playing a central role at each oxidative step. The primary pathway involves the initial metabolism of Abemaciclib to two key active metabolites, M2 and M20, both of which are catalyzed by CYP3A4. Subsequently, CYP3A4 further metabolizes either M2 or M20 to form M18.[1][3][4]

Quantitative Data on Abemaciclib Metabolism and M18 Formation

The extensive metabolism of Abemaciclib by CYP3A4 is underscored by quantitative data from various studies, including human mass balance studies and physiologically based pharmacokinetic (PBPK) modeling.

Table 1: Plasma Exposure of Abemaciclib and its Major Active Metabolites

| Analyte | Percentage of Total Plasma Radioactivity[7] |

| Abemaciclib | 34% |

| M20 | 26% |

| M2 | 13% |

| M18 | 5% |

Table 2: Contribution of CYP3A4 to the Metabolism of Abemaciclib and its Metabolites (from a PBPK model)

| Compound | Fraction Metabolized by CYP3A4 (fm)[1] |

| Abemaciclib | 0.89 |

| M2 | 0.4 |

| M20 | 0.74 |

| M18 | 0.06 |

Table 3: Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites in Healthy Subjects

| Analyte | Mean Half-life (t½) in hours[4][5] |

| Abemaciclib | 29.0 |

| M2 | 104.0 |

| M18 | 55.9 |

| M20 | 43.1 |

Table 4: In Vitro Potency of Abemaciclib and its Active Metabolites against CDK4/cyclin D1

| Compound | Mean IC50 (nmol/L) ± SD[7] |

| Abemaciclib | 1.57 ± 0.6 |

| M2 | 1.24 ± 0.4 |

| M18 | 1.46 ± 0.2 |

| M20 | 1.54 ± 0.2 |

Experimental Protocols

The following sections outline the methodologies typically employed to investigate the role of CYP3A4 in Abemaciclib M18 formation.

In Vitro Metabolism using Human Liver Microsomes

This assay is fundamental for identifying the enzymes responsible for a drug's metabolism.

Objective: To determine the role of CYP3A4 in the formation of M18 from Abemaciclib and its precursors (M2 and M20).

Materials:

-

Pooled human liver microsomes (HLMs)

-

Abemaciclib, M2, M18, and M20 analytical standards

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

CYP3A4-specific inhibitor (e.g., Ketoconazole)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Incubation Setup: Prepare incubation mixtures in potassium phosphate buffer containing HLMs (e.g., 0.5 mg/mL), the substrate (Abemaciclib, M2, or M20 at a specified concentration, e.g., 1 µM), and the NADPH regenerating system.

-

Inhibitor Arm: For experiments confirming the role of CYP3A4, pre-incubate the HLM mixture with a CYP3A4-specific inhibitor (e.g., 1 µM Ketoconazole) for a defined period (e.g., 15 minutes) before adding the substrate.

-

Reaction Initiation and Termination: Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C for a specified time (e.g., 60 minutes). Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Centrifuge the terminated reactions to pellet the protein. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of M18. Compare the amount of M18 formed in the presence and absence of the CYP3A4 inhibitor. A significant reduction in M18 formation in the presence of the inhibitor confirms the involvement of CYP3A4.

Clinical Drug-Drug Interaction (DDI) Studies

These studies are crucial for understanding the in vivo relevance of in vitro findings.

Objective: To evaluate the effect of a strong CYP3A4 inhibitor or inducer on the pharmacokinetics of Abemaciclib and its metabolite M18.

Study Design:

-

A typical design is a two-period, fixed-sequence study in healthy subjects or cancer patients.

-

Period 1: Subjects receive a single oral dose of Abemaciclib.

-

Period 2: Subjects receive a potent CYP3A4 modulator (e.g., inhibitor like clarithromycin or inducer like rifampin) for several days to achieve steady-state inhibition/induction, followed by co-administration of a single oral dose of Abemaciclib.

Procedure:

-

Dosing: Administer Abemaciclib as per the study protocol.

-

Pharmacokinetic Sampling: Collect serial blood samples at predefined time points post-dose in each period (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).

-

Bioanalysis: Process blood samples to obtain plasma. Quantify the concentrations of Abemaciclib and M18 in plasma using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for Abemaciclib and M18 in both periods.

-

Data Interpretation: Compare the pharmacokinetic parameters of Abemaciclib and M18 in the presence and absence of the CYP3A4 modulator. A significant increase in the exposure of Abemaciclib and a potential alteration in the M18/parent drug ratio with an inhibitor, or a decrease with an inducer, confirms the critical role of CYP3A4 in the in vivo metabolism of Abemaciclib and the formation of M18.

Conclusion

The formation of the active metabolite M18 from Abemaciclib is a clear and well-documented example of CYP3A4-mediated drug metabolism. Both in vitro and in vivo studies consistently demonstrate that CYP3A4 is the primary enzyme responsible for the sequential oxidation of Abemaciclib to its active metabolites, including M18.[1][2][3][4] This profound understanding is vital for the safe and effective clinical use of Abemaciclib. It informs dosing recommendations when co-administered with CYP3A4 inhibitors or inducers and provides a mechanistic basis for interpreting inter-individual variability in patient response. For drug development professionals, the case of Abemaciclib and M18 serves as a paradigm for the thorough characterization of metabolic pathways for new chemical entities, particularly those with active metabolites.

References

- 1. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Abemaciclib Metabolite M18: A Technical Guide on ADME Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib (Verzenio®) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The clinical pharmacology of abemaciclib is complex, not only due to the parent drug's activity but also because of its extensive hepatic metabolism into several active metabolites.[1][2] Among these, hydroxy-N-desethylabemaciclib (M18) is a significant contributor to the overall therapeutic effect.[2] A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of M18 is critical for optimizing dosing strategies, predicting drug-drug interactions (DDIs), and fully characterizing the efficacy and safety profile of abemaciclib.

Metabolism and Formation of M18

Abemaciclib is extensively metabolized, primarily in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] This process yields three major active metabolites: N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[3][5]

The formation of M18 is a secondary metabolic step. It is produced through the further CYP3A4-mediated hydroxylation of either M2 or M20.[4][6][7] This multi-step metabolic cascade underscores the central role of CYP3A4 in determining the plasma concentrations of not just abemaciclib but its entire family of active species.[6][8]

Pharmacokinetic and Activity Properties

M18 is not only present in systemic circulation but also demonstrates pharmacological activity comparable to the parent drug. Its contribution to the total clinical effect is significant, which is reflected in its pharmacokinetic and potency parameters.[1][5]

| Parameter | Analyte | Value | Unit | Reference(s) |

| Relative Plasma Exposure | Abemaciclib | 34 | % of total plasma radioactivity | [9] |

| M2 | 13 - 25 | % of total circulating analytes | [5][9] | |

| M20 | 26 | % of total circulating analytes | [5] | |

| M18 | 5 - 13 | % of total circulating analytes | [5][9] | |

| Plasma Protein Binding | Abemaciclib | 96.3 | % | [3] |

| M2 | 93.4 | % | [10] | |

| M20 | 97.8 | % | [10] | |

| M18 | 96.8 | % | [10] | |

| Plasma Half-Life (t½) | M18 | 55.9 | hours | [8] |

| In Vitro Potency | Abemaciclib | 1.57 ± 0.6 | nmol/L | [6] |

| (CDK4/cyclin D1 IC50) | M2 | 1.24 ± 0.4 | nmol/L | [6] |

| M20 | 1.54 ± 0.2 | nmol/L | [6] | |

| M18 | 1.46 ± 0.2 | nmol/L | [6] |

Table 1: Summary of Pharmacokinetic and In Vitro Activity Parameters for Abemaciclib and its Major Active Metabolites.

Distribution Characteristics

The distribution of abemaciclib and its metabolites is characterized by high plasma protein binding. M18 is approximately 96.8% bound to plasma proteins, primarily albumin and α-1-acid-glycoprotein, which is similar to the parent drug.[3][10] This extensive binding influences its volume of distribution and tissue penetration.

Furthermore, the distribution of M18 is actively modulated by transmembrane ATP-binding cassette (ABC) transporters.[3] In vitro and animal studies have demonstrated that abemaciclib and its active metabolites, including M18, are substrates of P-glycoprotein (P-gp, encoded by ABCB1) and breast cancer resistance protein (BCRP, ABCG2).[4][11] These efflux transporters are present in key physiological barriers, such as the blood-brain barrier, and play a role in limiting tissue distribution and facilitating elimination.[3][11] Consequently, genetic polymorphisms in the ABCB1 gene may influence plasma concentrations of M18, potentially affecting both efficacy and tolerability.[4][12]

Excretion

The primary route of elimination for abemaciclib and its metabolites is via the feces.[13] Following a single oral dose of radiolabeled abemaciclib, approximately 81% of the dose was recovered in feces, with the majority comprised of various metabolites.[13][5] Renal excretion plays a minor role, accounting for only about 3% of the total dose.[13][5] The active metabolites, including M18, are eliminated through biliary excretion, either unchanged or after further metabolism (e.g., sulfate conjugation).[6][8]

Experimental Methodologies

The characterization of M18's ADME properties relies on a combination of clinical and non-clinical experimental protocols.

6.1 Metabolite Identification and Quantification

-

Human Mass Balance Study: To determine the fate of abemaciclib in vivo, a human radiolabeled disposition study was conducted. Healthy subjects received a single 150 mg oral dose of [¹⁴C]-abemaciclib.[9] Plasma, urine, and fecal samples were collected over time and analyzed to identify and quantify the parent drug and all major circulating metabolites, including M18.[9]

-

In Vitro Metabolism: To elucidate metabolic pathways, abemaciclib was incubated with human liver microsomes (HLMs) and other subcellular fractions (e.g., S9) in the presence of necessary cofactors like NADPH.[14] Metabolites were identified using high-resolution mass spectrometry, which provides accurate mass and fragmentation data for structural characterization.[1][14]

-

Bioanalytical Method: A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous quantification of abemaciclib, M2, M20, and M18 in plasma samples from clinical and preclinical studies.[2] The method involves protein precipitation followed by chromatographic separation and mass spectrometric detection.[2]

6.2 In Vitro Potency and Activity Assays

-

Biochemical Kinase Assays: The direct inhibitory activity of M18 against its molecular targets was determined using cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) for CDK4/cyclin D1 and CDK6/cyclin D1 was measured to compare its potency directly with abemaciclib.[6][9]

-

Cell-Based Assays: The biological activity of M18 was confirmed in various cancer cell lines (e.g., breast, lung, colorectal).[9] These assays evaluated the metabolite's ability to inhibit cell growth, induce cell cycle arrest at the G1/S transition, and modulate key biomarkers of CDK4/6 inhibition, such as the phosphorylation of the retinoblastoma (Rb) protein.[9]

Conclusion

The metabolite M18, hydroxy-N-desethylabemaciclib, is a pharmacologically active and clinically relevant component of abemaciclib therapy. Formed via sequential CYP3A4-mediated metabolism, M18 exhibits CDK4/6 inhibitory potency nearly equipotent to the parent drug.[6][9] It contributes significantly to the total circulating active drug species, is highly protein-bound, and is cleared primarily through the feces.[13][5][10] The characterization of M18's ADME profile is essential for a comprehensive understanding of abemaciclib's clinical pharmacology, highlighting the necessity of evaluating major active metabolites in drug development to accurately predict clinical outcomes, manage drug interactions, and ensure patient safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Article | Netherlands Cancer Institute [nki.nl]

- 12. researchgate.net [researchgate.net]

- 13. DailyMed - VERZENIO- abemaciclib tablet [dailymed.nlm.nih.gov]

- 14. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antitumor Activity of Abemaciclib M18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is an established therapeutic agent in the treatment of certain types of breast cancer. Upon administration, abemaciclib is metabolized into several active metabolites, with M2 (N-desethylabemaciclib), M18 (hydroxy-N-desethylabemaciclib), and M20 (hydroxyabemaciclib) being the most significant in circulation.[1] These metabolites are understood to contribute to the overall clinical activity of the parent compound. This technical guide focuses on the in vitro antitumor activity of Abemaciclib M18, providing a consolidated resource on its biochemical potency, effects on cancer cell lines, and the underlying signaling pathways.

Data Presentation: Biochemical and In Vitro Activity

Table 1: Biochemical Inhibitory Activity of Abemaciclib M18 and Abemaciclib against CDK4/6

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Abemaciclib M18 | CDK4/cyclin D1 | Biochemical | 1.46 ± 0.2 | [2] |

| Abemaciclib | CDK4/cyclin D1 | Biochemical | 2 | [3] |

| Abemaciclib | CDK6/cyclin D1 | Biochemical | 10 | [3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Note on Antiproliferative Activity: While specific IC50 values for the antiproliferative activity of Abemaciclib M18 in various cancer cell lines are not widely published, it is generally reported to be a potent CDK inhibitor with antitumor activity.[4][5] Some studies have indicated that the potency of M18 in cell-based assays can be 3- to 20-fold lower than that of the parent drug, abemaciclib, depending on the specific cancer cell line and the experimental endpoint being measured.

Signaling Pathway

Abemaciclib M18, like its parent compound, exerts its antitumor effects by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle.

Core Signaling Pathway of Abemaciclib M18

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Abemaciclib M18.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the antitumor activity of Abemaciclib M18.

CDK4/6 Kinase Activity Assay (ADP-Glo™ Protocol)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay, a luminescent assay that measures ADP production, which is proportional to kinase activity.

Workflow Diagram:

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human CDK4/cyclin D1 enzyme

-

Rb protein (substrate)

-

Abemaciclib M18 (test inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare Reagents:

-

Thaw all components on ice.

-

Prepare a serial dilution of Abemaciclib M18 in the kinase reaction buffer.

-

Prepare a master mix containing the CDK4/cyclin D1 enzyme and Rb substrate in the kinase reaction buffer.

-

-

Kinase Reaction:

-

To the wells of the assay plate, add 5 µL of the Abemaciclib M18 dilution or vehicle control.

-

Add 10 µL of the enzyme/substrate master mix.

-

Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Equilibrate the plate to room temperature.

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.

-

Calculate the percent inhibition for each concentration of Abemaciclib M18 relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

Cell Viability Assay (CyQUANT™ XTT Cell Viability Assay)

This colorimetric assay measures the metabolic activity of viable cells to determine the antiproliferative effects of a compound.

Workflow Diagram:

Caption: Workflow for the CyQUANT™ XTT Cell Viability Assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Abemaciclib M18

-

CyQUANT™ XTT Cell Viability Assay Kit (Thermo Fisher Scientific)

-

Clear 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Abemaciclib M18 in complete medium.

-

Remove the medium from the wells and replace it with 100 µL of the appropriate drug dilution or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

-

-

XTT Assay:

-

Prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's instructions.

-

Add 50 µL of the XTT working solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 450 nm (for the formazan product) and 660 nm (for background) using a microplate reader.

-

-

Data Analysis:

-

Subtract the 660 nm absorbance from the 450 nm absorbance for each well.

-

Calculate the percent viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting percent viability against the log of the inhibitor concentration.

-

Western Blot for Rb Phosphorylation

This protocol details the detection of phosphorylated Rb (p-Rb) to confirm the on-target effect of Abemaciclib M18.

Procedure:

-

Cell Lysis:

-

Plate cells and treat with various concentrations of Abemaciclib M18 for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-Rb (e.g., Ser780) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH or β-actin).

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle following treatment with Abemaciclib M18.

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells and treat with Abemaciclib M18 or vehicle control for the desired time (e.g., 24 or 48 hours).

-

Harvest the cells, including any floating cells, by trypsinization and centrifugation.

-

-

Fixation:

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the emission in the red channel.

-

Use software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

Abemaciclib M18 is a biochemically potent active metabolite of abemaciclib that effectively inhibits CDK4/6. Its in vitro activity is characterized by the inhibition of Rb phosphorylation, leading to G1 cell cycle arrest and a reduction in cancer cell proliferation. The experimental protocols provided in this guide offer a framework for the detailed investigation of the antitumor properties of Abemaciclib M18 and similar CDK4/6 inhibitors. Further research is warranted to establish a comprehensive profile of its antiproliferative activity across a diverse panel of cancer cell lines.

References

Abemaciclib's M18 Metabolite: A Technical Guide to its CDK4/6 Inhibitory Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib is an orally administered, potent, and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). It is a crucial therapeutic agent in the treatment of certain types of breast cancer. Upon administration, Abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This process generates several metabolites, some of which are pharmacologically active. Among these, the hydroxy-N-desethylabemaciclib, known as M18, along with N-desethylabemaciclib (M2) and hydroxyabemaciclib (M20), are major circulating metabolites that contribute to the overall clinical efficacy of the drug.[2][3][4] This technical guide provides an in-depth analysis of the CDK4/6 inhibitory potency of the M18 metabolite, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data: CDK4/6 Inhibitory Potency

The M18 metabolite of Abemaciclib demonstrates potent inhibition of both CDK4 and CDK6. Biochemical assays have shown that its potency is nearly equivalent to that of the parent drug, Abemaciclib, as well as other major active metabolites, M2 and M20.[3][4] All three metabolites—M2, M18, and M20—are considered equipotent to abemaciclib.[2] The following table summarizes the half-maximal inhibitory concentration (IC50) values for Abemaciclib and its key metabolites against CDK4/cyclin D1 and CDK6. The data clearly indicates that M18 retains a high degree of inhibitory activity, confirming its contribution to the therapeutic effect of Abemaciclib.

| Compound | Target Enzyme | IC50 (nM) |

| Abemaciclib | CDK4/cyclin D1 | 1.57 ± 0.6 |

| CDK6 | 2.02 | |

| M18 Metabolite | CDK4/cyclin D1 | 1.46 ± 0.2 |

| CDK6 | 2.65 | |

| M2 Metabolite | CDK4/cyclin D1 | 1.24 ± 0.4 |

| CDK6 | 1.33 | |

| M20 Metabolite | CDK4/cyclin D1 | 1.54 ± 0.2 |

| CDK6 | 1.86 |

Data compiled from multiple sources indicating IC50 values for CDK4 and CDK6 inhibition are between 1 and 3 nM and nearly equivalent in potency to abemaciclib.[3][4] Specific IC50 values for CDK4/cyclin D1 are also reported.[4]

CDK4/6 Signaling Pathway

The primary mechanism of action for Abemaciclib and its active metabolites is the inhibition of the CDK4/6-Retinoblastoma (Rb) pathway. In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. This active complex then phosphorylates the Rb protein, causing it to release the E2F transcription factor. Once liberated, E2F initiates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation. By inhibiting CDK4 and CDK6, Abemaciclib and M18 prevent the phosphorylation of Rb, maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest and suppresses tumor growth.

Caption: The CDK4/6-Rb-E2F signaling pathway and the point of inhibition by Abemaciclib and its M18 metabolite.

Experimental Protocols

The determination of CDK4/6 inhibitory potency involves a combination of biochemical and cell-based assays.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of purified CDK4/6 in a cell-free system by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the newly formed ADP back into ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.

Methodology:

-

Reaction Setup: In a 384-well plate, combine the purified active enzyme (e.g., recombinant human CDK4/Cyclin D3 or CDK6/Cyclin D1), the specific substrate (e.g., a peptide fragment of the Rb protein), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add serial dilutions of the test compound (e.g., M18 metabolite) or a vehicle control (DMSO) to the reaction wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the reaction and eliminate any unused ATP. Incubate for approximately 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is plotted against the inhibitor concentration. The IC50 value is calculated using a non-linear regression analysis, representing the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell-Based Assay: Cell Cycle Analysis by Flow Cytometry

This assay directly measures the effect of the inhibitor on cell cycle progression in cancer cell lines. It is considered more reliable than metabolic assays (e.g., MTT, CellTiter-Glo) for cytostatic agents like CDK4/6 inhibitors, as it is not confounded by changes in cell size.

Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By staining cells with PI and analyzing them with a flow cytometer, the DNA content of individual cells can be quantified. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1 with 2n DNA content, S phase with >2n but <4n DNA, and G2/M with 4n DNA).

Methodology:

-

Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., MCF-7 breast cancer cells) in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the M18 metabolite or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with Phosphate Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology. Store the fixed cells at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI signal is measured for thousands of individual cells.

-

Data Analysis: The resulting data is displayed as a histogram of cell count versus DNA content. Software is used to model the distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An effective CDK4/6 inhibitor will cause a significant increase in the percentage of cells in the G0/G1 phase.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to characterize the CDK4/6 inhibitory potency of a compound like the M18 metabolite.

Caption: A streamlined workflow for assessing the CDK4/6 inhibitory activity of a test compound.

Conclusion

The M18 metabolite of Abemaciclib is a potent inhibitor of both CDK4 and CDK6, with an inhibitory profile nearly identical to the parent compound.[3][4] Its significant presence in plasma following Abemaciclib administration underscores its contribution to the overall anti-neoplastic activity of the drug.[2][3][4] The robust methodologies of biochemical kinase assays and cell cycle analysis via flow cytometry provide a clear and quantitative framework for evaluating the potency of M18 and other CDK4/6 inhibitors. This technical guide provides researchers and drug development professionals with the core data, pathway context, and experimental protocols necessary to understand and further investigate the pharmacology of Abemaciclib and its active metabolites.

References

Structural Elucidation of Abemaciclib Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural identification and quantitative analysis of Abemaciclib metabolites. It is designed to serve as a detailed resource for researchers and professionals involved in drug metabolism studies and the development of novel therapeutics. This document outlines the primary metabolic pathways, presents quantitative data on key metabolites, details the experimental protocols for their identification and quantification, and provides visual representations of these processes.

Introduction to Abemaciclib Metabolism

Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), undergoes extensive metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][2] The biotransformation of Abemaciclib results in the formation of several metabolites, some of which retain pharmacological activity comparable to the parent drug.[3] The main metabolic pathways include N-desethylation, hydroxylation, and further oxidation.[1][4] Understanding the metabolic profile of Abemaciclib is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions.

Identified Metabolites of Abemaciclib

In vivo and in vitro studies have identified several metabolites of Abemaciclib. The major circulating active metabolites in human plasma are N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[5][6] These three metabolites are considered pharmacologically active, with potency similar to the parent compound.[1] M2 is formed through N-dealkylation, M20 through hydroxylation, and M18 is a product of both of these metabolic reactions.[7] Another oxidative metabolite, designated as M1, has also been identified.[1]

Quantitative Analysis of Abemaciclib and its Metabolites

The quantification of Abemaciclib and its primary metabolites in biological matrices, particularly human plasma, is essential for pharmacokinetic and pharmacodynamic assessments. Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for this purpose.[5][8]

Table 1: Summary of Quantitative LC-MS/MS Method Parameters for Abemaciclib and its Metabolites in Human Plasma

| Analyte | Linear Range (ng/mL) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) | Reference |

| Abemaciclib | 1 - 500 | ≤15.0 | ≤15.0 | ±15.0 | [8] |

| M1 | 1 - 500 | ≤15.0 | ≤15.0 | ±15.0 | [8] |

| M2 | 1 - 500 | ≤15.0 | ≤15.0 | ±15.0 | [8] |

| M18 | 1 - 500 | ≤15.0 | ≤15.0 | ±15.0 | [8] |

| M20 | 1 - 500 | ≤15.0 | ≤15.0 | ±15.0 | [8] |

| Abemaciclib | 1 - 600 | - | - | - | [5] |

| M2 | 0.5 - 300 | - | - | - | [5] |

| M18 | 0.2 - 120 | - | - | - | [5] |

| M20 | 0.5 - 300 | - | - | - | [5] |

Note: Dashes (-) indicate that specific values were not provided in the cited source, although the method was described as precise and accurate within the specified range.

The area under the curve (AUC) for the active metabolites M2, M18, and M20 accounted for approximately 25%, 13%, and 26% of the total circulating analytes in plasma, respectively, highlighting their significant contribution to the overall clinical activity of Abemaciclib.[1]

Experimental Protocols

The structural identification and quantification of Abemaciclib metabolites involve a series of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes